cis-1,3-Cyclohexanediol

Polymorphism Crystal engineering Solid-state characterization

Researchers requiring stereochemically defined diols face isomer contamination and variable crystallinity. cis-1,3-Cyclohexanediol (CAS 823-18-7) solves this as a mandatory starting material for enantioselective CALB-catalyzed desymmetrization (>99.5% ee achievable). - **Critical differentiation**: Unlike trans isomer, enables >99.5% ee in chiral ligand synthesis (Fransson et al., 2006). - **Physical consistency**: Two ordered crystal phases, no vitrification artifacts for DSC. - **Regulatory utility**: Certified reference standard for candesartan cilexetil metabolite LC-MS/MS. - **Supply**: Isomerically pure (no cis/trans mixture).

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 823-18-7
Cat. No. B3029893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,3-Cyclohexanediol
CAS823-18-7
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)O)O
InChIInChI=1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2/t5-,6+
InChIKeyRLMGYIOTPQVQJR-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1,3-Cyclohexanediol: Identity & Physicochemical Baseline


cis-1,3-Cyclohexanediol (CAS 823-18-7) is a cyclic vicinal diol with both hydroxyl groups in a cis configuration on the cyclohexane ring, existing as the (1R,3S)-rel diastereomer [1]. It is a white to almost-white crystalline powder with a molecular formula of C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . The compound melts sharply at 81–87 °C (literature consensus ~83 °C) and boils at 125 °C at 5 mmHg, with a density of approximately 0.996 g/cm³ [2]. It serves as a key intermediate in chiral building block synthesis, a metabolite marker for candesartan cilexetil prodrug studies, and a component in specialty polymer development [3].

Stereochemistry cis-1,3 configuration as meso compound enables enzyme desymmetrization workflows
Solid Form Ordered crystal phases only, no plastic phase vitrification – suitable for crystallization studies
Analytical Reference Identified candesartan cilexetil metabolite; isomer-specific LC-MS/MS standard

Why cis-1,3-Cyclohexanediol Cannot Be Substituted


Although cis-1,3-cyclohexanediol (CAS 823-18-7) and trans-1,3-cyclohexanediol (CAS 5515-64-0) share the same molecular formula and are often sold together as an isomeric mixture (CAS 504-01-8), their divergent stereochemistry produces fundamentally different solid-state phase behaviors, enzymatic recognition, and metal-coordination chemistry [1][2]. The cis isomer crystallizes as two monotropically related ordered phases, whereas the trans isomer forms a plastic crystal phase that vitrifies upon cooling—differences that directly affect handling, formulation, and crystallinity-dependent applications [1]. Furthermore, lipase enzymes distinguish sharply between the two: cis-1,3-cyclohexanediol undergoes efficient desymmetrization with excellent enantioselectivity, while the trans isomer exhibits poor enzyme selectivity, making the cis isomer indispensable for asymmetric synthesis workflows [2][3]. Substituting a mixed cis/trans product for the pure cis isomer therefore introduces uncontrolled polymorphism, unpredictable enzymatic outcomes, and compromised stereochemical fidelity.

Property
cis-1,3-Cyclohexanediol (Target)
trans-1,3-Cyclohexanediol (Substitute)
Crystal Phase
Ordered crystalline phases; no vitrification
Plastic crystal phase; vitrifies on cooling
Lipase Selectivity
Highly enantioselective desymmetrization reported
Poor enzyme selectivity limits asymmetric synthesis
Cu(II) Complexation
Forms 1:1 CuCl₂ complex; enables isomer separation
No complex formed under identical conditions

cis-1,3-Cyclohexanediol: Comparator-Based Evidence


Ordered vs. Plastic Crystal Polymorphism

In a direct head-to-head thermal analysis, cis-1,3-cyclohexanediol exhibited two monotropically related ordered crystal phases, while trans-1,3-cyclohexanediol formed a plastic crystal phase that vitrifies upon cooling—no plastic phase was detected for the cis isomer [1]. This places the cis isomer among the non-plastic crystal formers, alongside trans-1,4-cyclohexanediol, whereas the trans-1,3 isomer groups with cis-1,2- and cis-1,4-cyclohexanediol as plastic crystal formers [1]. Hirshfeld surface analysis additionally revealed frequent intermolecular H–H close contacts unique to the cis-1,3 isomer's crystal packing [1].

Polymorphism
Head-to-head
Ordered phases (cis) vs. plastic crystal (trans)
Supports crystallization-based solid-state studies
DSC and PLTM confirmed; no vitrification for cis isomer
Polymorphism Crystal engineering Solid-state characterization

Lipase Desymmetrization Selectivity: cis vs. trans

Candida antarctica lipase B (CALB)-catalyzed transesterification of cis-1,3-cyclohexanediol produced (1S,3R)-3-(acetoxy)-1-cyclohexanol in up to 93% yield with enantiomeric excess up to >99.5% [1][2]. In contrast, a separate doctoral thesis study explicitly found a difference in enzyme selectivity between the cis and trans diols: poor selectivity was observed for the trans-diol, while cis-1,3-cyclohexanediol could be efficiently desymmetrized [2]. Furthermore, metal- and enzyme-catalyzed dynamic transformation of a cis/trans mixture using PS-C lipase gave a high diastereoselectivity for the cis-diacetate (cis/trans = 97:3), and subsequent CALB-catalyzed hydrolysis yielded the opposite enantiomer in 97% yield with >99% ee [1].

Lipase Desymmetrization
Head-to-head
>99.5% ee (cis) vs. poor selectivity (trans)
Essential for enantiopure building block synthesis
CALB transesterification; J. Org. Chem. 2006
Biocatalysis Asymmetric synthesis Lipase desymmetrization

Copper(II) Complexation Selectivity for Isomer Separation

cis-1,3-Cyclohexanediol forms a well-defined 1:1 complex with copper(II) chloride, with a crystal structure composed of two distinct dinuclear [CuCl₂(c-13chd)]₂ units in which each Cu(II) center adopts a distorted cis-square planar geometry coordinated by both oxygen atoms of the diol and two halide ions [1]. Critically, the trans-1,3-cyclohexanediol isomer is unable to form such a complex with CuCl₂ under identical conditions, and no mixed cis/trans complexes are formed [1]. This binary complexation behavior enables quantitative separation of the cis isomer from cis/trans mixtures.

Cu(II) Complexation
Head-to-head
1:1 crystalline complex formed (cis); none detected (trans)
Enables isomer separation and identity confirmation
Single-crystal XRD structure determined; Polyhedron 2002
Coordination chemistry Isomer separation Crystal engineering

Melting Point Differentiation for Isomer Identification

The melting point of cis-1,3-cyclohexanediol is consistently reported in the range of 81–87 °C (literature consensus ~83 °C) [1]. In contrast, trans-1,3-cyclohexanediol (CAS 5515-64-0) melts at 113–120 °C (literature consensus ~115 °C) . This ~32 °C difference provides a straightforward differential scanning calorimetry (DSC) or melting-point apparatus method for confirming isomer identity and detecting cross-contamination.

Melting Point
Data to verify
ΔTₘ ≈ 32 °C (cis ~83 °C, trans ~115 °C)
Enables rapid identity verification by DSC
Reported ranges; in-house verification recommended
Thermal analysis Purity assessment Quality control

Excimer Formation Propensity in Polyester Spacers

Fluorescence measurements of five polyesters incorporating terephthalate rigid units and cyclohexanediol-derived flexible spacers showed that the polymer containing a 1:2 mixture of 1,3-cis- and 1,3-trans-cyclohexanediol exhibited one of the two largest ratios of excimer-to-monomer emission intensity [1]. Conformational analysis further identified that the spacer most conducive to excimer formation is the 1,3-cis-cyclohexanediol (along with 1,4-cis-cyclohexanedimethanol), with computational results consistent with experimental data [1].

Excimer Formation
Class-level
Top excimer-promoting spacer among tested cyclohexanediol isomers
Potential for fluorescent polyester design
Computational and experimental support; Polymer 1992
Polymer photophysics Fluorescence Materials design

Candesartan Cilexetil Metabolite Identity

cis-1,3-Cyclohexanediol has been identified as a metabolite derived from the cilexetil ester side-chain of candesartan cilexetil, a widely prescribed angiotensin II receptor blocker prodrug [1]. The cyclohexanediol isomer profile matters pharmacologically: cardiotoxicity studies in a canine congestive heart failure model demonstrated that cyclohexanediol metabolites from the cilexetil side-chain can interact with digoxin to produce adverse cardiac effects, with the specific isomer distribution being a critical determinant of risk [1]. While trans-1,2-cyclohexanediol is the major metabolite, cis-1,3-cyclohexanediol has been separately identified and referenced in the analytical characterization of candesartan cilexetil metabolism .

Metabolite Identity
Context-dependent
Identified candesartan cilexetil metabolite (cis-1,3 isomer)
Reference standard for LC-MS/MS metabolite profiling
Isomer-specific peak assignment required; Pharmacol. Res. 2002
Pharmaceutical analysis Metabolite identification Reference standard

cis-1,3-Cyclohexanediol: Application Scenarios


Chiral Building Block Synthesis via Lipase Desymmetrization

When a synthetic route requires enantiopure cyclohexane-1,3-diol derivatives, cis-1,3-cyclohexanediol is the mandatory starting material. As demonstrated by Fransson et al. (2006), CALB-catalyzed transesterification delivers (1S,3R)-3-acetoxy-1-cyclohexanol in up to 93% yield with >99.5% ee, while the trans isomer fails to provide acceptable enzyme selectivity . This scenario applies to the preparation of chiral ligands, natural product intermediates, and cis-1,3-disubstituted cyclohexane pharmacophores described in patent literature for treating metabolic disorders .

Crystal Engineering with Ordered Non-Plastic Phases

For solid-state research programs investigating nucleation, crystal growth, or structure-property relationships in cyclohexanediols, cis-1,3-cyclohexanediol provides two well-defined monotropically related ordered crystal phases, in contrast to trans-1,3-cyclohexanediol which forms a plastic crystal phase that vitrifies on cooling . The absence of a glass-forming plastic phase in the cis isomer simplifies thermal processing and eliminates vitrification artifacts during DSC or thermomicroscopy experiments, making it the preferred isomer for polymorphism and calorimetry studies .

Reference Standard for Candesartan Cilexetil Metabolite Profiling

Analytical laboratories developing or validating LC-MS/MS methods for candesartan cilexetil and related cilexetil-bearing prodrugs require isomerically pure cis-1,3-cyclohexanediol as a certified reference standard for unambiguous chromatographic peak assignment of this specific side-chain metabolite . Given that different cyclohexanediol isomers (trans-1,2-, cis-1,3-, 1,4-) arise from the same prodrug hydrolysis pathway and exhibit distinct cardiotoxic interaction profiles in preclinical models, isomer identity confirmation is a regulatory expectation .

Fluorescent Polyester Design with Excimer-Enhancing Spacer

For polymer chemists designing terephthalate-based polyesters where excimer fluorescence intensity is a target material property, incorporating cis-1,3-cyclohexanediol as the flexible spacer monomer is supported by quantitative fluorescence data showing that this stereoisomer is computationally and experimentally identified as the spacer most conducive to intramolecular excimer formation among all cyclohexanediol isomers evaluated . This application is relevant to the development of fluorescent sensors, optoelectronic materials, and conformationally sensitive polymer probes .

Application
Selection Property
Validation Focus
Chiral building block synthesis
Enzyme substrate stereochemistry (cis-1,3 meso)
Enantiomeric purity after desymmetrization
Crystal engineering studies
Ordered crystal phase without plastic transition
Polymorphism and thermal analysis
Metabolite reference standard
Isomer-specific metabolite identity
LC-MS/MS chromatographic peak assignment
Fluorescent polyester design
Excimer-promoting spacer geometry
Fluorescence excimer-to-monomer ratio
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